molecular formula C11H12BrN3OS B14400242 5-[3-(4-Bromophenoxy)propyl]-1,3,4-thiadiazol-2-amine CAS No. 87527-53-5

5-[3-(4-Bromophenoxy)propyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B14400242
CAS No.: 87527-53-5
M. Wt: 314.20 g/mol
InChI Key: WGOTWJMBNGUPLB-UHFFFAOYSA-N
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Description

5-[3-(4-Bromophenoxy)propyl]-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound features a bromophenoxypropyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-Bromophenoxy)propyl]-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common method includes the reaction of 4-bromophenol with 3-chloropropylamine to form 3-(4-bromophenoxy)propylamine. This intermediate is then reacted with thiocarbohydrazide under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-Bromophenoxy)propyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-[3-(4-Bromophenoxy)propyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(4-Bromophenoxy)propyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the thiadiazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(4-Bromophenoxy)propyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the bromophenoxy group and the thiadiazole ring makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

87527-53-5

Molecular Formula

C11H12BrN3OS

Molecular Weight

314.20 g/mol

IUPAC Name

5-[3-(4-bromophenoxy)propyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H12BrN3OS/c12-8-3-5-9(6-4-8)16-7-1-2-10-14-15-11(13)17-10/h3-6H,1-2,7H2,(H2,13,15)

InChI Key

WGOTWJMBNGUPLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCC2=NN=C(S2)N)Br

Origin of Product

United States

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